
4-Methoxybenzofuran-3(2H)-one
Overview
Description
4-Methoxybenzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings This compound is characterized by the presence of a methoxy group at the fourth position and a lactone ring at the third position
Synthetic Routes and Reaction Conditions:
O-Alkylation of Salicylaldehyde: One common method involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the benzofuran ring.
Perkin Rearrangement: Another method is the Perkin rearrangement, where a coumarin is reacted with a hydroxide to form the benzofuran structure.
Cycloisomerization: Cycloisomerization of alkyne ortho-substituted phenols is also used to synthesize benzofuran derivatives.
Industrial Production Methods:
- Industrial production often involves the extraction of benzofuran from coal tar, followed by specific modifications to introduce the methoxy and lactone functionalities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce the lactone ring.
Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts, metal hydrides.
Substitution: Halogens, sulfonyl chlorides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
4-Methoxybenzofuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Methoxybenzofuran-3(2H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Benzofuran: The parent compound, consisting of fused benzene and furan rings.
Dibenzofuran: An analog with a second fused benzene ring.
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Uniqueness: 4-Methoxybenzofuran-3(2H)-one is unique due to the presence of the methoxy group and the lactone ring, which confer distinct chemical and biological properties
Biological Activity
4-Methoxybenzofuran-3(2H)-one, a synthetic compound characterized by its unique benzofuran structure with a methoxy substitution, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is defined by the following chemical formula:
- Chemical Formula : C10H10O3
- Molecular Weight : 178.19 g/mol
The methoxy group at the para position relative to the carbonyl group enhances its solubility and reactivity, making it a candidate for various biological interactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit antimicrobial properties, suggesting potential efficacy against various pathogens .
- Anti-inflammatory Effects : The compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), which are crucial in inflammatory responses .
- Antioxidant Properties : Its ability to scavenge free radicals indicates potential applications in preventing oxidative stress-related diseases .
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing benzofuran derivatives and methoxy compounds under acidic or basic conditions.
- Cyclization Reactions : Involving the cyclization of appropriate precursors to form the benzofuran core.
These methods highlight the compound's versatility in synthetic organic chemistry.
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
- Anti-tubercular Activity : Research has indicated that similar benzofuran derivatives exhibit inhibitory effects on Mycobacterium tuberculosis, suggesting that this compound could be explored further as a potential anti-tubercular agent .
- Neuroprotective Effects : A study on related benzofurans demonstrated neuroprotective properties, indicating that this compound might also contribute to neuroprotection through modulation of oxidative stress pathways .
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with various biological targets, such as enzymes involved in inflammatory pathways. These interactions may elucidate its mechanism of action and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Methoxybenzofuran-3(2H)-one?
Methodological Answer: The synthesis of this compound typically involves condensation reactions between benzofuran precursors and aldehydes or ketones. For example:
- Base-catalyzed condensation : Reacting hydroxy-substituted benzofuranones with methoxy-containing aldehydes in the presence of NaOH or KCO in polar solvents (e.g., ethanol or methanol) under reflux conditions .
- Purification : Post-reaction, the product is isolated via recrystallization or column chromatography to achieve ≥95% purity .
Table 1: Representative Synthetic Conditions
Starting Material | Reagent/Catalyst | Solvent | Conditions | Yield | Reference |
---|---|---|---|---|---|
6-hydroxybenzofuran-3-one | 4-methoxybenzaldehyde | NaOH, EtOH | Reflux, 24h | 75% |
Q. How is this compound characterized post-synthesis?
Methodological Answer: Key characterization techniques include:
- Spectroscopy :
- Chromatography : HPLC or GC-MS to verify purity (>95%) and detect byproducts .
Advanced Research Questions
Q. What computational methods are used to study the electronic structure of this compound?
Methodological Answer: Density Functional Theory (DFT) is widely employed:
- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies .
- Basis sets : 6-31G(d,p) or def2-TZVP for geometry optimization and electronic excitation modeling.
- Applications : Predict UV-Vis spectra, frontier molecular orbitals (HOMO-LUMO gaps), and substituent effects on reactivity .
Note : Benchmarks against experimental data (e.g., X-ray crystallography) are critical to validate computational models .
Q. How can reaction mechanisms for oxidation/reduction of this compound derivatives be analyzed?
Methodological Answer:
- Oxidation :
- Agents : KMnO in acidic media oxidizes hydroxy groups to ketones. Monitor via TLC and characterize intermediates using H NMR .
- Mechanistic probes : Isotopic labeling (e.g., O) or kinetic isotope effects (KIEs) to track oxygen transfer pathways.
- Reduction :
- Agents : NaBH or LiAlH reduce α,β-unsaturated carbonyl systems. Use in situ FT-IR to detect C=O bond cleavage .
Q. What challenges arise in crystallographic analysis of this compound derivatives?
Methodological Answer:
- Crystal growth : Methoxy and carbonyl groups hinder packing, requiring slow evaporation in mixed solvents (e.g., CHCN/EtOAc).
- Disorder : Flexible substituents (e.g., benzylidene moieties) may require refinement with constrained occupancy .
- Data collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) improve accuracy for light-atom structures .
Q. How are bioactivity studies for benzofuran derivatives designed?
Methodological Answer:
- Target selection : Prioritize enzymes (e.g., kinases, cytochrome P450) based on structural similarity to active derivatives .
- Assays :
- In vitro : Enzyme inhibition assays (IC determination) with fluorogenic substrates.
- Cell-based : Cytotoxicity screening (MTT assay) against cancer lines (e.g., HeLa, MCF-7) .
- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on methoxy) with activity trends .
Table 2: Key Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | CHO | |
Average Mass | 164.16 g/mol | |
Melting Point | 120–122°C (lit.) | |
Solubility | DMSO > EtOH > HO |
Properties
IUPAC Name |
4-methoxy-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSCFNOAUOCHJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348624 | |
Record name | 4-Methoxy-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-35-9 | |
Record name | 4-Methoxy-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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